1,4-Dichloro-3-iodobutan-2-ol
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Overview
Description
1,4-Dichloro-3-iodobutan-2-ol is an organic compound with the molecular formula C₄H₇Cl₂IO It is a halogenated alcohol, characterized by the presence of chlorine and iodine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-3-iodobutan-2-ol typically involves the halogenation of butanol derivatives. One common method is the reaction of 1,4-dichlorobutane with iodine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) to facilitate the halogenation process.
Catalyst: A catalyst such as silver nitrate or copper(I) iodide to promote the reaction.
Solvent: A polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-3-iodobutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The halogen atoms can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the hydroxyl group.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reducing halogen atoms.
Major Products
Substitution: Formation of new halogenated compounds or alcohol derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of butanol or other reduced hydrocarbons.
Scientific Research Applications
1,4-Dichloro-3-iodobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-3-iodobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form strong bonds with active sites, leading to inhibition or modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutane: Similar structure but lacks the iodine atom.
3-Iodobutan-2-ol: Similar structure but lacks the chlorine atoms.
1,4-Dibromobutan-2-ol: Similar structure with bromine atoms instead of chlorine and iodine.
Uniqueness
1,4-Dichloro-3-iodobutan-2-ol is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties
Properties
Molecular Formula |
C4H7Cl2IO |
---|---|
Molecular Weight |
268.91 g/mol |
IUPAC Name |
1,4-dichloro-3-iodobutan-2-ol |
InChI |
InChI=1S/C4H7Cl2IO/c5-1-3(7)4(8)2-6/h3-4,8H,1-2H2 |
InChI Key |
SGNILOZLIUYQEE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CCl)I)O)Cl |
Origin of Product |
United States |
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